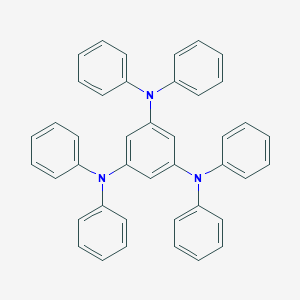

1,3,5-Tris(diphenylamino)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-N,1-N,3-N,3-N,5-N,5-N-hexakis-phenylbenzene-1,3,5-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H33N3/c1-7-19-34(20-8-1)43(35-21-9-2-10-22-35)40-31-41(44(36-23-11-3-12-24-36)37-25-13-4-14-26-37)33-42(32-40)45(38-27-15-5-16-28-38)39-29-17-6-18-30-39/h1-33H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPFGGYIWNDCEJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=CC(=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H33N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30566826 | |

| Record name | N~1~,N~1~,N~3~,N~3~,N~5~,N~5~-Hexaphenylbenzene-1,3,5-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126717-23-5 | |

| Record name | N~1~,N~1~,N~3~,N~3~,N~5~,N~5~-Hexaphenylbenzene-1,3,5-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,3,5-Tris(diphenylamino)benzene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tris(diphenylamino)benzene (TDAB) is a starburst-shaped organic molecule that has garnered significant interest in the fields of materials science and electronics. Its unique structure, featuring a central benzene ring symmetrically substituted with three diphenylamino groups, imparts valuable electronic and physical properties. This technical guide provides an in-depth overview of the fundamental properties of TDAB, including its synthesis, and its thermal, and electrochemical characteristics. The information is presented to be a valuable resource for researchers and professionals working with this versatile compound. While TDAB itself has applications in materials science, its derivatives and related structures are also being explored for their potential in medicinal chemistry and drug development, for instance as antioxidants.[1][2]

Molecular and Physical Properties

This compound is a solid at room temperature with a melting point in the range of 252-256 °C. It is characterized by its high hole mobility, low electron affinity, and high ionization potential, which make it an excellent hole-transporting and electron-blocking material.[3] These properties are crucial for its application in electroluminescent devices, where it helps to effectively confine charge carriers.[3]

| Property | Value | Reference |

| CAS Number | 126717-23-5 | |

| Molecular Formula | C₄₂H₃₃N₃ | |

| Molecular Weight | 579.73 g/mol | |

| Melting Point | 252-256 °C | |

| Appearance | Solid |

Synthesis and Characterization

A common synthetic route to 1,3,5-Tris(phenylamino)benzene derivatives involves the reaction of corresponding amine precursors.[1][2] While specific, detailed protocols for the synthesis of this compound were not found in the provided search results, a general approach can be inferred. The synthesis of related triarylbenzene compounds can be achieved through the self-condensation of acetophenone derivatives using a copper(II) chloride catalyst.[4]

Characterization of the final product is typically performed using a suite of analytical techniques to confirm its structure and purity.

Experimental Protocols:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure of the synthesized compound by analyzing the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).

-

Methodology: A small amount of the purified product is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then placed in an NMR tube and analyzed using an NMR spectrometer. The resulting spectra, showing chemical shifts, integration, and coupling patterns, are interpreted to confirm the expected molecular structure.

Mass Spectrometry (MS):

-

Purpose: To determine the molecular weight of the compound and confirm its elemental composition.

-

Methodology: A sample of the compound is ionized, and the mass-to-charge ratio of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula.[1][2]

Thermal Properties

The thermal stability of a material is a critical parameter for its application in electronic devices. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to evaluate this.

Experimental Protocols:

Thermogravimetric Analysis (TGA):

-

Purpose: To determine the decomposition temperature (Td) of the material, which indicates its thermal stability.

-

Methodology: A small, precisely weighed sample (typically 5-10 mg) is placed in a TGA instrument. The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The instrument records the change in mass as a function of temperature. The onset of mass loss corresponds to the decomposition temperature.[5]

Differential Scanning Calorimetry (DSC):

-

Purpose: To identify thermal transitions such as the glass transition temperature (Tg) and melting point (Tm).

-

Methodology: A small amount of the sample is sealed in an aluminum pan and placed in the DSC cell alongside an empty reference pan. The sample is then heated at a controlled rate. The DSC measures the difference in heat flow required to raise the temperature of the sample and the reference. Endothermic and exothermic peaks in the resulting thermogram correspond to thermal events like melting and crystallization, while a step-change in the baseline can indicate a glass transition.[5]

| Thermal Property | Value | Notes |

| Decomposition Temperature (Td) | Data not available in search results | TGA would be used to determine this value. |

| Glass Transition Temperature (Tg) | Data not available in search results | DSC would be used to determine this value. |

Electrochemical and Photophysical Properties

The electrochemical and photophysical properties of TDAB are central to its function in optoelectronic applications. These properties are typically investigated using cyclic voltammetry and UV-Vis/photoluminescence spectroscopy.

Experimental Protocols:

Cyclic Voltammetry (CV):

-

Purpose: To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule.

-

Methodology: The experiment is performed in a three-electrode cell containing a solution of the compound in a suitable solvent with a supporting electrolyte. The potential of the working electrode is swept linearly with time, and the resulting current is measured. The oxidation and reduction potentials obtained from the voltammogram can be used to calculate the HOMO and LUMO energy levels.

UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy:

-

Purpose: To determine the absorption and emission properties of the molecule.

-

Methodology: For UV-Vis spectroscopy, a solution of the compound is placed in a cuvette, and the absorbance of light at different wavelengths is measured. For PL spectroscopy, the sample is excited with a specific wavelength of light, and the emitted light is collected and analyzed to determine the emission spectrum.

| Property | Value | Solvent |

| HOMO Energy Level | Data not available in search results | |

| LUMO Energy Level | Data not available in search results | |

| Absorption Maximum (λabs) | Data not available in search results | |

| Emission Maximum (λem) | Data not available in search results |

Visualizations

References

An In-depth Technical Guide to the Synthesis of 1,3,5-Tris(diphenylamino)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3,5-Tris(diphenylamino)benzene (TDAB), a key intermediate in the development of advanced materials and potential pharmaceutical compounds. This document details the primary synthetic methodologies, experimental protocols, and quantitative data to support research and development in this area.

Introduction

This compound is a star-shaped aromatic amine that has garnered significant interest due to its unique electronic and photophysical properties. Its C3-symmetric structure and extended π-conjugation make it a valuable building block for organic light-emitting diodes (OLEDs), hole-transporting materials, and as a scaffold for the synthesis of novel organic functional materials.[1][2] Furthermore, derivatives of this core structure have been investigated for their antioxidant properties. This guide focuses on the two predominant and effective methods for its synthesis: the Buchwald-Hartwig amination and the Ullmann condensation.

Synthetic Methodologies

The formation of the three C-N bonds at the 1, 3, and 5 positions of the central benzene ring is the key transformation in the synthesis of TDAB. This is typically achieved through cross-coupling reactions between 1,3,5-trihalobenzene (most commonly 1,3,5-tribromobenzene) and diphenylamine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[3] This method is favored for its high efficiency, functional group tolerance, and relatively mild reaction conditions compared to older methods. The general mechanism involves a catalytic cycle with a palladium(0) species, which undergoes oxidative addition to the aryl halide, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to yield the desired arylamine and regenerate the active catalyst.[3]

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds.[4] While it often requires harsher reaction conditions, such as higher temperatures, compared to the Buchwald-Hartwig amination, it remains a valuable and widely used method, particularly in industrial applications. The reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base.[5]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound via the Buchwald-Hartwig amination and Ullmann condensation.

Buchwald-Hartwig Amination Protocol

This protocol is based on established procedures for palladium-catalyzed amination reactions.

Materials:

-

1,3,5-Tribromobenzene

-

Diphenylamine

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add 1,3,5-tribromobenzene (1.0 mmol), diphenylamine (3.3 mmol), sodium tert-butoxide (3.6 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and Xantphos (0.04 mmol).

-

Add anhydrous toluene (20 mL) to the flask.

-

The reaction mixture is heated to 110 °C and stirred vigorously for 24 hours under an argon atmosphere.

-

After cooling to room temperature, the reaction mixture is quenched with water and extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane-dichloromethane gradient to afford this compound as a white to off-white solid.

Ullmann Condensation Protocol

This protocol is adapted from general procedures for copper-catalyzed N-arylation.[5]

Materials:

-

1,3,5-Triiodobenzene

-

Diphenylamine

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

1,10-Phenanthroline

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine 1,3,5-triiodobenzene (1.0 mmol), diphenylamine (3.3 mmol), copper(I) iodide (0.3 mmol), potassium carbonate (6.0 mmol), and 1,10-phenanthroline (0.6 mmol).

-

Add anhydrous DMF (20 mL) to the flask.

-

The reaction mixture is heated to 150 °C and stirred for 48 hours under a nitrogen atmosphere.

-

After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to yield pure this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound.

| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation | Reference |

| Starting Aryl Halide | 1,3,5-Tribromobenzene | 1,3,5-Triiodobenzene | |

| Catalyst | Pd₂(dba)₃ / Xantphos | CuI / 1,10-Phenanthroline | [3][5] |

| Base | Sodium tert-butoxide | Potassium carbonate | [3][5] |

| Solvent | Toluene | DMF | |

| Temperature | 110 °C | 150 °C | |

| Reaction Time | 24 hours | 48 hours | |

| Yield | Typically > 80% | 60-80% | |

| Purity | > 97% after chromatography | > 95% after recrystallization | [1] |

| Melting Point | 252-256 °C | 252-256 °C | |

| ¹H NMR (CDCl₃, δ) | 7.20-7.25 (m, 6H), 7.00-7.05 (m, 12H), 6.85-6.90 (m, 15H) | 7.20-7.25 (m, 6H), 7.00-7.05 (m, 12H), 6.85-6.90 (m, 15H) | [6] |

| ¹³C NMR (CDCl₃, δ) | 148.2, 143.5, 129.1, 124.3, 123.0, 118.9 | 148.2, 143.5, 129.1, 124.3, 123.0, 118.9 | [6] |

| Mass Spec (m/z) | 579.73 [M]⁺ | 579.73 [M]⁺ | [6] |

Visualizations

The following diagrams illustrate the key chemical transformation and a generalized experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound can be reliably achieved through both Buchwald-Hartwig amination and Ullmann condensation methodologies. The Buchwald-Hartwig approach generally offers higher yields and milder conditions, making it a preferred choice for laboratory-scale synthesis. The Ullmann condensation, while requiring more forcing conditions, provides a viable alternative, particularly for large-scale production. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important class of organic materials.

References

- 1. bg.copernicus.org [bg.copernicus.org]

- 2. This compound 97 126717-23-5 [sigmaaldrich.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. Synthesis of 1,3,5-tris[4-(diarylamino)phenyl]benzene and 1,3,5-tris(diarylamino)benzene derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,3,5-Tris(diphenylamino)benzene (CAS Number 126717-23-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the properties and applications of 1,3,5-Tris(diphenylamino)benzene (TDAB), identified by CAS number 126717-23-5. TDAB is a starburst molecule with a triphenylamine core, recognized for its exceptional hole-transporting and electron-blocking capabilities. These characteristics make it a significant material in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells. This document details its physicochemical properties, synthesis, and characterization, and explores its role and performance in optoelectronic devices. All quantitative data is presented in structured tables, and key experimental methodologies and conceptual frameworks are illustrated with detailed diagrams.

Core Properties of this compound

This compound is a solid organic compound with a high melting point, indicative of its stable molecular structure. Its primary applications stem from its electronic properties, where it functions as a highly effective hole-transporting material and an electron-blocking layer.[1] This is attributed to its high hole mobility, low electron affinity, and high ionization potential.[1]

| Property | Value | Reference(s) |

| CAS Number | 126717-23-5 | [1] |

| Molecular Formula | C₄₂H₃₃N₃ | [1] |

| Molecular Weight | 579.73 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 252-256 °C | [1] |

| Synonyms | N,N,N',N',N'',N''-Hexaphenyl-1,3,5-benzenetriamine, TDAB | |

| InChI | 1S/C42H33N3/c1-7-19-34(20-8-1)43(35-21-9-2-10-22-35)40-31-41(44(36-23-11-3-12-24-36)37-25-13-4-14-26-37)33-42(32-40)45(38-27-15-5-16-28-38)39-29-17-6-18-30-39/h1-33H | [1] |

| SMILES | c1ccc(cc1)N(c2ccccc2)c3cc(cc(c3)N(c4ccccc4)c5ccccc5)N(c6ccccc6)c7ccccc7 | [1] |

Synthesis and Characterization

The synthesis of this compound and its derivatives is typically achieved through a copper-catalyzed Ullmann condensation reaction.[2] This method involves the coupling of an aromatic amine with an aryl iodide.[2]

General Synthetic Protocol: Ullmann Condensation

A general procedure for the synthesis of triarylamines via Ullmann condensation is as follows:

-

An aryl halide (e.g., 1,3,5-tribromobenzene), a diarylamine (e.g., diphenylamine), a copper catalyst (e.g., copper(I) iodide), and a base (e.g., potassium carbonate) are combined in a high-boiling point solvent (e.g., nitrobenzene or 1,2-dichlorobenzene).

-

The reaction mixture is heated to a high temperature (typically >180 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours.

-

Upon completion, the reaction mixture is cooled, and the product is isolated through extraction and purified by column chromatography or recrystallization.

The logical workflow for this synthesis is depicted in the following diagram:

Characterization

The synthesized this compound is characterized using various spectroscopic techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. For analogous 1,3,5-triarylbenzene derivatives, the aromatic protons typically appear in the range of 7.0-8.0 ppm in the ¹H NMR spectrum, and the aromatic carbons appear between 110-150 ppm in the ¹³C NMR spectrum.[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups. The spectra of similar compounds show characteristic peaks for C-H stretching of aromatic rings (around 3000-3100 cm⁻¹) and C-N stretching (around 1300-1400 cm⁻¹).[3]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compound.[4]

Electronic Properties and Experimental Protocols

The electronic properties of this compound are crucial for its application in optoelectronic devices. These properties are typically investigated using electrochemical and photophysical methods.

Electrochemical Properties

Cyclic voltammetry (CV) is a standard technique to determine the electrochemical properties of materials, including their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

Experimental Protocol for Cyclic Voltammetry:

-

A solution of this compound is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

The potential is swept, and the resulting current is measured. The oxidation and reduction potentials are determined from the voltammogram.

-

The HOMO and LUMO energy levels are calculated from the onset of the first oxidation and reduction potentials, respectively, relative to a ferrocene/ferrocenium (Fc/Fc⁺) internal standard.

The workflow for determining HOMO/LUMO levels via cyclic voltammetry is illustrated below:

For related triphenylbenzene derivatives used as hole-transport materials, HOMO energy levels are typically in the range of -5.1 to -5.5 eV, which is well-matched with the valence band of perovskite absorbers.[5]

Applications in Optoelectronic Devices

The favorable electronic properties of this compound make it an excellent candidate for use as a hole-transporting layer (HTL) in OLEDs and perovskite solar cells.

Organic Light-Emitting Diodes (OLEDs)

In an OLED, the HTL facilitates the injection of holes from the anode and their transport to the emissive layer, while simultaneously blocking the passage of electrons from the emissive layer to the anode. This confinement of charge carriers within the emissive layer enhances the recombination efficiency and, consequently, the device's light-emitting performance. The star-shaped structure of TDAB contributes to its high glass transition temperature, which imparts good thermal stability to the OLED device.

A typical multilayer OLED structure incorporating TDAB as the HTL is shown below:

References

- 1. TDAB - 1,3,5-トリス(ジフェニルアミノ)ベンゼン 97 [sigmaaldrich.com]

- 2. Synthesis of 1,3,5-tris[4-(diarylamino)phenyl]benzene and 1,3,5-tris(diarylamino)benzene derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Thermal Stability of 1,3,5-Tris(diphenylamino)benzene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tris(diphenylamino)benzene (TDAB) and its derivatives represent a significant class of "starburst" molecules, characterized by a central benzene ring symmetrically substituted with three diphenylamino groups. This unique structure imparts valuable electronic and physical properties, leading to their widespread investigation and application in organic electronics, particularly as hole transport materials in Organic Light Emitting Diodes (OLEDs). A critical parameter for the performance and longevity of such devices is the thermal stability of the organic materials used. High glass transition temperatures (Tg) and decomposition temperatures (Td) are essential for maintaining the amorphous state and preventing degradation during device operation and fabrication. This technical guide provides an in-depth overview of the thermal stability of various TDAB derivatives, presenting key quantitative data, detailed experimental protocols for thermal analysis, and visualizations of molecular structure and experimental workflows.

Data Presentation: Thermal Properties of TDAB Derivatives

The thermal stability of this compound derivatives is significantly influenced by the nature and position of substituents on the peripheral phenyl rings. The following table summarizes the glass transition temperatures (Tg) and decomposition temperatures (Td) for a selection of TDAB derivatives, providing a comparative overview of their thermal properties.

| Compound Name | Abbreviation | Substituent | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |

| This compound | TDAB | None | 127 | > 450 |

| 1,3,5-Tris[N-(4-methylphenyl)-N-phenylamino]benzene | p-Me-TDAB | 4-methylphenyl | 135 | Not Reported |

| 1,3,5-Tris[N-(3-methylphenyl)-N-phenylamino]benzene | m-Me-TDAB | 3-methylphenyl | 125 | Not Reported |

| 1,3,5-Tris[N-(2-methylphenyl)-N-phenylamino]benzene | o-Me-TDAB | 2-methylphenyl | 130 | Not Reported |

| 2,7-di(phenanthren-9-yl)-9,9′-spirobifluorene | DPSF | Spirobifluorene | 178 | 503 |

| Fluorinated 9,9'-spirobifluorene derivative | Spiro-(3,5)-F | Spirobifluorene | 145 | 395 |

Note: The decomposition temperatures are often reported as the temperature at which 5% weight loss occurs during thermogravimetric analysis.

Experimental Protocols

The characterization of the thermal stability of TDAB derivatives is primarily conducted using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following protocols outline the standard procedures for these measurements.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature (Td) of the material.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

-

Sample Preparation:

-

Ensure the sample is a homogenous, fine powder. If necessary, gently grind the sample.

-

Accurately weigh 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).

-

Distribute the sample evenly across the bottom of the crucible to ensure uniform heating.

-

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the TGA instrument.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

-

Measurement:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

Continuously record the sample weight as a function of temperature.

-

-

Data Analysis:

-

Plot the sample weight (%) versus temperature (°C).

-

The decomposition temperature (Td) is typically determined as the temperature at which a 5% weight loss of the initial sample mass is observed.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the material.

Instrumentation: A standard differential scanning calorimeter.

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the powdered sample into a clean aluminum DSC pan.

-

Hermetically seal the pan to ensure good thermal contact and prevent any loss of volatile components.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Maintain a constant inert atmosphere (e.g., nitrogen) with a purge rate of 20-50 mL/min.

-

-

Measurement (Heat-Cool-Heat Cycle):

-

First Heating Scan: Heat the sample from room temperature to a temperature above its expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min. This step is to erase the sample's prior thermal history.

-

Cooling Scan: Cool the sample from the high temperature back to a low temperature (e.g., 0 °C) at a controlled cooling rate of 10 °C/min. This promotes the formation of an amorphous glassy state.

-

Second Heating Scan: Heat the sample again from the low temperature to the high temperature at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Analyze the data from the second heating scan.

-

The glass transition is observed as a step-like change in the heat flow curve.

-

The glass transition temperature (Tg) is determined as the midpoint of this transition.

-

Mandatory Visualization

Caption: Molecular structure of a generic TDAB derivative.

Unveiling the Electronic Landscape of 1,3,5-Tris(diphenylamino)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of 1,3,5-Tris(diphenylamino)benzene (TDAB), a star-shaped organic molecule with significant potential in organic electronics. While specific, experimentally-derived quantitative data for TDAB is not extensively available in the public domain, this document synthesizes information from computational studies and experimental data on closely related triarylamine derivatives to offer a comprehensive overview. The methodologies for determining these crucial electronic parameters are detailed, providing a foundational understanding for researchers in materials science and drug development.

Core Concepts: HOMO and LUMO Energy Levels

The HOMO and LUMO are frontier molecular orbitals that play a pivotal role in determining the electronic and optical properties of a molecule. The HOMO energy level is associated with the electron-donating ability, while the LUMO energy level relates to the electron-accepting ability. The energy difference between these two levels, the HOMO-LUMO gap, is a critical parameter that influences a molecule's chemical reactivity, stability, and its potential applications in electronic devices and biological systems.

Quantitative Data Summary

Due to the limited availability of direct experimental data for this compound, the following tables summarize representative experimental and computational data for closely related triarylamine derivatives. This information serves as a valuable proxy for understanding the expected electronic properties of TDAB.

Table 1: Representative Experimental HOMO/LUMO Energy Levels of Triarylamine Derivatives Determined by Cyclic Voltammetry

| Compound | HOMO (eV) | LUMO (eV) | Eg (electrochemical) (eV) | Solvent | Supporting Electrolyte | Reference Electrode |

| Triphenylamine | -5.1 | -2.0 | 3.1 | Acetonitrile | 0.1 M TBAPF6 | Ag/AgCl |

| N,N'-diphenyl-N,N'-bis(3-methylphenyl)-(1,1'-biphenyl)-4,4'-diamine (TPD) | -5.5 | -2.4 | 3.1 | Dichloromethane | 0.1 M TBAPF6 | Ag/AgCl |

| 4,4',4''-Tris(N,N-diphenylamino)triphenylamine (TDATA) | -5.1 | -2.3 | 2.8 | Dichloromethane | 0.1 M TBAPF6 | Ag/AgCl |

Table 2: Representative Computational HOMO/LUMO Energy Levels of Triarylamine Derivatives (DFT)

| Compound | HOMO (eV) | LUMO (eV) | Eg (calculated) (eV) | Method | Basis Set |

| This compound (TDAB) Derivative | -5.46 | -1.74 | 3.72 | B3LYP | 6-31G(d) |

| Triphenylamine | -5.7 | -1.4 | 4.3 | B3LYP | 6-31G(d) |

| Star-shaped Triarylamine with Thiophene linkers | -5.25 | -2.15 | 3.10 | B3LYP | 6-31G(d,p) |

Experimental Protocols

The determination of HOMO and LUMO energy levels is primarily achieved through a combination of electrochemical and optical techniques.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Methodology:

-

Sample Preparation: A solution of the compound of interest (e.g., 1 mM) is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6). The solution must be deoxygenated by bubbling with an inert gas like nitrogen or argon.

-

Electrochemical Cell: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

-

Measurement: The potential of the working electrode is swept linearly with time between two set potential limits, and the resulting current is measured. The scan is then reversed back to the initial potential.

-

Data Analysis: The onset oxidation potential (Eox) and onset reduction potential (Ered) are determined from the cyclic voltammogram. The HOMO and LUMO energy levels are then calculated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple:

-

HOMO (eV) = -[Eox (vs Fc/Fc+) + 4.8]

-

LUMO (eV) = -[Ered (vs Fc/Fc+) + 4.8]

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the optical band gap (Egopt) of a molecule.

Methodology:

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., dichloromethane, chloroform, or tetrahydrofuran).

-

Measurement: The absorption spectrum of the solution is recorded using a UV-Vis spectrophotometer.

-

Data Analysis: The optical band gap is estimated from the onset of the absorption spectrum (λonset) using the equation:

-

Egopt (eV) = 1240 / λonset (nm)

-

The LUMO level can also be estimated by combining the HOMO level from CV with the optical band gap: LUMO = HOMO + Egopt.

Computational Details: Density Functional Theory (DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict the electronic properties of molecules.

Methodology:

-

Geometry Optimization: The molecular structure of the compound is first optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum.

-

Orbital Energy Calculation: The energies of the HOMO and LUMO are then calculated.

-

Common Functionals and Basis Sets: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly used for organic molecules, often in conjunction with basis sets such as 6-31G(d) or 6-311G(d,p).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of HOMO and LUMO energy levels.

Applications and Relevance to Drug Development

While primarily investigated for its applications in organic light-emitting diodes (OLEDs) and other electronic devices as a hole transport material, the electronic properties of triarylamine derivatives also have implications in biomedical fields. For instance, triphenylamine-based fluorescent probes are utilized for bioimaging and diagnostics.[1] The ability to donate electrons (related to the HOMO level) is a key feature in the design of antioxidants. Although no direct signaling pathways involving TDAB in a drug development context have been identified, understanding its fundamental electronic structure provides a basis for exploring its potential in areas such as biosensing, photodynamic therapy, or as a scaffold for designing new bioactive molecules.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 1,3,5-Tris(diphenylamino)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1,3,5-Tris(diphenylamino)benzene (TDAB) is a star-shaped organic molecule with significant applications in materials science, particularly as a hole-transporting and electron-blocking layer in organic light-emitting diodes (OLEDs).[1][2] Its molecular structure, consisting of a central 1,3,5-trisubstituted benzene core with three diphenylamino arms, imparts unique photophysical and electronic properties. A thorough spectroscopic characterization is essential for quality control, structural verification, and understanding its structure-property relationships. This guide provides a detailed overview of the expected spectroscopic signature of TDAB and outlines the standard experimental protocols for its characterization using UV-Vis Absorption, Fluorescence, Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy.

While specific experimental spectra for this compound are not widely published in readily accessible literature, this guide outlines the theoretically expected spectroscopic characteristics based on its chemical structure. The provided data is predictive and derived from the analysis of its constituent functional groups.

Molecular Structure and Properties

This compound is a symmetrical molecule with the chemical formula C₄₂H₃₃N₃ and a molecular weight of 579.73 g/mol .[1] Its high degree of conjugation and propeller-like three-dimensional structure are central to its utility in electronic devices.

Caption: Molecular Structure of this compound.

UV-Visible Absorption and Photoluminescence Spectroscopy

The electronic absorption and emission spectra of TDAB are governed by π-π* transitions within its extensive conjugated system.

Data Presentation: Expected Photophysical Properties

| Parameter | Expected Value | Solvent |

| Absorption Maxima (λabs) | ~350 - 400 nm | Dichloromethane or THF |

| Emission Maxima (λem) | ~420 - 480 nm | Dichloromethane or THF |

| Stokes Shift | ~70 - 80 nm | - |

Note: These are estimated values based on the behavior of similar star-shaped triphenylamine derivatives. The exact maxima and Stokes shift are highly dependent on solvent polarity.

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of TDAB (approx. 1 x 10⁻⁵ M) in a spectroscopic grade solvent (e.g., Dichloromethane, THF, or Toluene). Ensure the cuvette is clean and optically clear in the desired wavelength range.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer for absorption measurements and a spectrofluorometer for emission studies.

-

Absorption Measurement:

-

Record a baseline spectrum using a cuvette containing the pure solvent.

-

Measure the absorbance of the TDAB solution from 200 nm to 700 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Emission Measurement:

-

Excite the sample at its main absorption maximum (λabs).

-

Scan the emission spectrum over a wavelength range starting ~10 nm above the excitation wavelength to ~700 nm.

-

Identify the wavelength of maximum emission (λem).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of TDAB in solution. Due to the molecule's C₃ symmetry, a simplified spectrum is expected.

Data Presentation: Predicted ¹H and ¹³C NMR Signals

¹H NMR (500 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration (Relative) | Assignment |

|---|---|---|---|

| ~7.20 - 7.30 | Triplet | 6H | para-H of outer phenyl rings |

| ~7.00 - 7.10 | Triplet | 12H | meta-H of outer phenyl rings |

| ~6.90 - 7.00 | Doublet | 12H | ortho-H of outer phenyl rings |

| ~6.50 - 6.60 | Singlet | 3H | Protons on the central benzene ring |

¹³C NMR (125 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~148 | C (Quaternary, C-N) |

| ~145 | C (Quaternary, C-N on central ring) |

| ~129 | CH (meta-C of outer phenyl rings) |

| ~124 | CH (ortho-C of outer phenyl rings) |

| ~123 | CH (para-C of outer phenyl rings) |

| ~115 | CH (C-H on central ring) |

Note: Chemical shifts are estimates. Actual values may vary based on solvent and experimental conditions.

Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of TDAB in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the probe for the sample.

-

Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups and vibrational modes within the molecule, confirming its structural integrity.

Data Presentation: Expected Characteristic FT-IR Peaks

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1600 - 1580 | Strong | Aromatic C=C Stretch (Ring I) |

| 1500 - 1480 | Strong | Aromatic C=C Stretch (Ring II) |

| 1320 - 1280 | Strong | Aryl C-N Stretch |

| 880 - 860 | Strong | C-H Out-of-plane bend (isolated H, 1,3,5-subst.) |

| 760 - 740 | Strong | C-H Out-of-plane bend (monosubstituted rings) |

| 700 - 680 | Strong | C-H Out-of-plane bend (monosubstituted rings) |

Experimental Protocol

-

Sample Preparation (ATR):

-

Place a small amount of the solid TDAB powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

-

The resulting spectrum should be displayed in terms of transmittance or absorbance.

-

Experimental Workflow and Logical Relationships

The characterization of a new batch or synthesized sample of this compound follows a logical progression to confirm both its structure and purity.

Caption: General workflow for the spectroscopic characterization of TDAB.

References

An In-depth Technical Guide to the Solubility of 1,3,5-Tris(diphenylamino)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 1,3,5-Tris(diphenylamino)benzene

This compound, also known as N,N,N',N',N'',N''-hexaphenyl-1,3,5-benzenetriamine, is a high-purity organic semiconductor. Its molecular structure, featuring a central benzene ring with three diphenylamino groups, imparts excellent thermal stability and amorphous film-forming properties. These characteristics are vital for the fabrication of efficient and stable organic electronic devices. The solubility of TDAB in various organic solvents is a critical parameter for solution-based processing techniques, such as spin coating and inkjet printing, which are widely used in the manufacturing of large-area and flexible electronics.

Solubility Data of this compound

A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data (e.g., in g/L or mol/L at specified temperatures) for this compound in common organic solvents. However, its application as a hole transport material in thin-film devices suggests at least moderate solubility in solvents typically used for this purpose.

For a structurally related compound, 2,4,5,6-Tetrakis(diphenylamino)-1,3-benzenedicarbonitrile, qualitative solubility has been reported. While not directly transferable to TDAB, this information can provide some initial guidance for solvent selection.

Table 1: Qualitative Solubility and Physical Properties of this compound and a Related Compound

| Compound | Solvent | Solubility | Reference |

| This compound | General Organic Solvents | Good film-forming properties suggest at least moderate solubility in solvents like chloroform, chlorobenzene, or toluene. | Inferred from its use as a hole transport material. |

| 2,4,5,6-Tetrakis(diphenylamino)-1,3-benzenedicarbonitrile | Acetonitrile (CH3CN) | Soluble | [1] |

| Chloroform (CHCl3) | Soluble | [1] | |

| Dichloromethane (CH2Cl2) | Soluble | [1] | |

| Dimethylformamide (DMF) | Soluble | [1] | |

| Dimethyl sulfoxide (DMSO) | Soluble | [1] | |

| Water (H2O) | Insoluble | [1] |

| Physical Properties of this compound | |

| Molecular Formula | C42H33N3 |

| Molecular Weight | 579.73 g/mol |

| Appearance | Solid |

| Melting Point | 252-256 °C |

Experimental Protocol for Determining Solubility

The following is a detailed, generalized experimental protocol for the quantitative determination of the solubility of a crystalline organic solid like this compound in an organic solvent. The isothermal shake-flask method followed by gravimetric analysis is a reliable and widely used technique.[2][3]

Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Pipettes and volumetric flasks

-

Evaporating dish or pre-weighed vials

-

Vacuum oven or desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed at the constant temperature for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Accurately weigh the collection vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial under a gentle stream of inert gas or in a vacuum oven at a temperature well below the boiling point of the solvent and the melting point of the solute.

-

Once all the solvent has been removed, place the vial in a desiccator to cool to room temperature and then weigh it.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of dried TDAB (g) / Volume of aliquot taken (L))

Alternatively, if masses were used:

Solubility ( g/100 g solvent) = (Mass of dried TDAB (g) / Mass of solvent in the aliquot (g)) x 100

The mass of the solvent in the aliquot is the difference between the mass of the filtered solution and the mass of the dried TDAB.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

Electrochemical Behavior of 1,3,5-Tris(diphenylamino)benzene and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tris(diphenylamino)benzene (TDAB) and its derivatives are a class of star-shaped organic molecules that have garnered significant interest in materials science and electronics. Their unique molecular architecture, featuring a central benzene core with three radiating diphenylamino arms, imparts exceptional electronic and photophysical properties. These compounds are particularly noted for their application as hole-transporting materials in organic light-emitting diodes (OLEDs), perovskite solar cells, and as electron-blocking layers due to their high hole mobility and tunable ionization potentials. Furthermore, their ability to undergo stable, multi-step oxidation processes makes them interesting candidates for molecular magnets and as antioxidants.

This technical guide provides an in-depth analysis of the electrochemical behavior of a representative compound in this class, 1,3,5-Tris[4-[(3-methylphenyl)phenylamino]phenyl]benzene (TMPB), a close structural analog of TDAB. The guide details the quantitative data from electrochemical studies, the experimental protocols for these measurements, and a visualization of the electrochemical processes involved.

Data Presentation: Electrochemical Properties of a TDAB Analog

The electrochemical behavior of 1,3,5-Tris[4-[(3-methylphenyl)phenylamino]phenyl]benzene (TMPB) has been investigated in different organic solvents. The key quantitative data from these studies are summarized in the tables below. This data provides insight into the thermodynamics and kinetics of the electron transfer processes.

Table 1: Formal Potentials of TMPB Oxidation [1]

| Solvent | Oxidation Step | Formal Potential (E⁰') vs. Ag (V) |

| Dichloromethane (DCM) | 1st | 0.161 ± 0.002 |

| 2nd | 0.495 ± 0.002 | |

| 3rd | 1.128 ± 0.004 | |

| N,N-Dimethylformamide (DMF) | 1st | 0.533 ± 0.002 |

| 2nd | 0.766 ± 0.003 |

Table 2: Heterogeneous Electron-Transfer Kinetics of TMPB Oxidation [1]

| Solvent | Oxidation Step | Standard Electrochemical Rate Constant (k⁰) (cm s⁻¹) | Transfer Coefficient (α) |

| Dichloromethane (DCM) | 1st | 0.44 ± 0.04 | 0.52 ± 0.02 |

| 2nd | 0.17 ± 0.03 | 0.62 ± 0.03 | |

| 3rd | 0.08 ± 0.02 | 0.53 ± 0.07 | |

| N,N-Dimethylformamide (DMF) | 1st | 1.03 ± 0.41 | 0.48 ± 0.06 |

| 2nd | 1.02 ± 0.20 | 0.52 ± 0.02 |

Experimental Protocols

The following section details the methodologies employed for the electrochemical characterization of 1,3,5-Tris[4-[(3-methylphenyl)phenylamino]phenyl]benzene (TMPB).

Cyclic Voltammetry

-

Instrumentation: Electrochemical measurements were performed using a high-speed microband channel electrode setup.

-

Working Electrode: A 12.5 μm platinum microband electrode was used as the working electrode.

-

Reference Electrode: A silver (Ag) wire or a silver/silver ion (Ag/Ag⁺) electrode served as the reference electrode.

-

Counter Electrode: A platinum wire or foil was used as the counter electrode.

-

Solvents: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) were used as solvents.

-

Supporting Electrolyte: 0.10 M tetrabutylammonium perchlorate (TBAP) was used as the supporting electrolyte to ensure conductivity of the solution.

-

Analyte Concentration: The concentration of the TMPB solution was typically in the millimolar (mM) range.

-

Procedure: The electrochemical cell was assembled with the three electrodes immersed in the TMPB solution containing the supporting electrolyte. The solution was deaerated by purging with an inert gas (e.g., argon or nitrogen) prior to the experiment to remove dissolved oxygen, which can interfere with the electrochemical measurements. Cyclic voltammograms were recorded by scanning the potential of the working electrode at a specific scan rate (e.g., 100 mV/s) and measuring the resulting current. The formal potentials (E⁰') were determined as the average of the anodic and cathodic peak potentials (Epa + Epc)/2 for reversible processes. For kinetic studies, a range of linear flow velocities from 12 to 25 m s⁻¹ was applied in the channel electrode setup.[1]

Electron Spin Resonance (ESR) Spectroscopy

-

Purpose: To confirm the formation of radical cations during the oxidation process.

-

Procedure: The monocation radical of TMPB was generated in situ within the ESR spectrometer's cavity by controlled potential electrolysis of a solution of TMPB in dichloromethane (DCM). The ESR spectrum was then recorded to detect the presence of the unpaired electron in the radical species.[1]

Visualization of Electrochemical Oxidation

The multi-step oxidation of the this compound core is a key feature of its electrochemical behavior. The following diagram illustrates this sequential loss of electrons from the nitrogen atoms of the diphenylamino groups.

Caption: Stepwise oxidation of a TDAB-type molecule.

This diagram illustrates the sequential one-electron oxidation steps that a this compound-type molecule undergoes. Each step corresponds to a specific formal potential (E⁰') and results in the formation of a radical cation, a dication, and finally a trication. This behavior is fundamental to the molecule's function in various electronic applications.

References

Methodological & Application

Application Notes and Protocols for 1,3,5-Tris(diphenylamino)benzene (TDAB) as a Hole Transport Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tris(diphenylamino)benzene (TDAB) is a starburst-shaped organic molecule that has garnered significant attention as a hole transport material (HTM) in various organic electronic devices. Its amorphous nature, high glass transition temperature, and excellent hole-transporting capabilities make it a promising candidate for applications in Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).[1] TDAB's molecular structure provides good morphological stability, which is crucial for device longevity and performance.[2] These application notes provide a comprehensive overview of TDAB's properties, along with detailed protocols for its use in the fabrication of electronic devices.

Physicochemical and Electronic Properties of TDAB

TDAB's efficacy as a hole transport material is rooted in its intrinsic properties. A summary of its key quantitative data is presented below, offering a comparative perspective.

| Property | Value | Reference |

| Molecular Formula | C₄₂H₃₃N₃ | [1] |

| Molecular Weight | 579.73 g/mol | [1] |

| Melting Point | 252-256 °C | [1] |

| Glass Transition Temperature (Tg) | >100 °C | [2] |

| Highest Occupied Molecular Orbital (HOMO) | -5.1 eV to -5.44 eV | [3][4] |

| Lowest Unoccupied Molecular Orbital (LUMO) | Not consistently reported | |

| Hole Mobility (μh) | ~10⁻⁵ cm²/Vs | [1] |

| Appearance | White to light yellow powder/crystal | [5] |

Experimental Protocols

Detailed methodologies for the purification of TDAB and its integration into OLED and perovskite solar cell devices are outlined below. These protocols are synthesized from established procedures for similar organic electronic materials.

Protocol 1: Purification of this compound (TDAB)

High-purity materials are essential for fabricating high-performance organic electronic devices. The following is a general procedure for the purification of commercially available TDAB.

Materials:

-

This compound (as received)

-

Toluene

-

Hexane

-

Activated charcoal

-

Celite or filter paper

-

Round bottom flask

-

Condenser

-

Heating mantle

-

Büchner funnel and flask

-

Vacuum pump

Procedure:

-

Dissolution: In a round bottom flask, dissolve the as-received TDAB in a minimal amount of hot toluene.

-

Decolorization: Add a small amount of activated charcoal to the hot solution to remove colored impurities.

-

Hot Filtration: While the solution is still hot, filter it through a pad of Celite or fluted filter paper to remove the activated charcoal. This step should be performed quickly to prevent premature crystallization.

-

Crystallization: Allow the filtrate to cool down slowly to room temperature. Then, place the flask in an ice bath or refrigerator to induce further crystallization.

-

Precipitation: Once crystallization appears complete, add hexane as an anti-solvent to precipitate out more of the purified TDAB.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

-

Drying: Dry the purified TDAB under vacuum at a moderate temperature (e.g., 60-80 °C) for several hours to remove residual solvents.

-

Characterization: Confirm the purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Protocol 2: Fabrication of an OLED with a TDAB Hole Transport Layer

This protocol details the fabrication of a simple multi-layer OLED using thermal evaporation.

Device Structure: ITO / TDAB (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / LiF (EIL) / Al (Cathode)

Materials and Equipment:

-

Indium Tin Oxide (ITO)-coated glass substrates

-

Purified this compound (TDAB)

-

Emissive layer material (e.g., Tris(8-hydroxyquinolinato)aluminum - Alq₃)

-

Electron transport layer material (e.g., Alq₃)

-

Lithium Fluoride (LiF)

-

Aluminum (Al) pellets

-

High-vacuum thermal evaporation system (<10⁻⁶ Torr)

-

Substrate cleaning solutions (e.g., detergent, deionized water, acetone, isopropanol)

-

UV-Ozone cleaner or plasma asher

-

Quartz crystal microbalance (QCM) for thickness monitoring

Procedure:

-

Substrate Cleaning:

-

Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).

-

Dry the substrates with a stream of dry nitrogen.

-

Treat the substrates with UV-Ozone or oxygen plasma for 10-15 minutes to improve the work function of the ITO and enhance hole injection.

-

-

Layer Deposition (Thermal Evaporation):

-

Load the cleaned substrates into the thermal evaporation chamber.

-

Place TDAB, EML material, ETL material, LiF, and Al in separate evaporation sources (boats or crucibles).

-

Evacuate the chamber to a high vacuum (<10⁻⁶ Torr).

-

Hole Transport Layer (HTL): Evaporate TDAB onto the ITO substrate at a deposition rate of 1-2 Å/s to a thickness of 30-50 nm.

-

Emissive Layer (EML): Evaporate the EML material at a rate of 1-2 Å/s to a thickness of 20-40 nm.

-

Electron Transport Layer (ETL): Evaporate the ETL material at a rate of 1-2 Å/s to a thickness of 20-40 nm.

-

Electron Injection Layer (EIL): Evaporate LiF at a rate of 0.1-0.2 Å/s to a thickness of 1 nm.

-

Cathode: Evaporate Al at a rate of 5-10 Å/s to a thickness of 100 nm.

-

-

Encapsulation:

-

Transfer the fabricated device to a nitrogen-filled glovebox without exposure to air.

-

Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from oxygen and moisture.

-

-

Characterization:

-

Measure the current-voltage-luminance (J-V-L) characteristics of the device using a source meter and a photodetector.

-

Determine the external quantum efficiency (EQE), luminous efficacy, and Commission Internationale de l'Éclairage (CIE) coordinates.

-

Protocol 3: Fabrication of a Perovskite Solar Cell with a TDAB Hole Transport Layer

This protocol describes the fabrication of a standard n-i-p architecture perovskite solar cell.

Device Structure: FTO / c-TiO₂ / m-TiO₂ / Perovskite / TDAB (HTL) / Au (Electrode)

Materials and Equipment:

-

Fluorine-doped Tin Oxide (FTO)-coated glass substrates

-

Titanium dioxide (TiO₂) paste (for compact and mesoporous layers)

-

Perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO)

-

Purified this compound (TDAB)

-

Chlorobenzene

-

Additives for HTL (optional, e.g., Li-TFSI, tBP)

-

Gold (Au) pellets

-

Spin coater

-

Hotplate

-

Thermal evaporator

-

Solar simulator

-

Source meter

Procedure:

-

Substrate Preparation:

-

Clean the FTO-coated glass substrates as described in Protocol 2.

-

Deposit a compact TiO₂ (c-TiO₂) layer by spin-coating a precursor solution followed by annealing at high temperature (e.g., 500 °C).

-

Deposit a mesoporous TiO₂ (m-TiO₂) layer by spin-coating a TiO₂ nanoparticle paste and annealing at high temperature.

-

-

Perovskite Layer Deposition:

-

Transfer the substrates into a nitrogen-filled glovebox.

-

Spin-coat the perovskite precursor solution onto the m-TiO₂ layer. A two-step spin-coating program is often used (e.g., 1000 rpm for 10s, then 5000 rpm for 30s).

-

During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

-

Anneal the perovskite film on a hotplate (e.g., 100 °C for 10-60 minutes).

-

-

Hole Transport Layer (HTL) Deposition:

-

Prepare a solution of TDAB in chlorobenzene (e.g., 10-20 mg/mL). If additives are used, they should be added to this solution.

-

Spin-coat the TDAB solution onto the perovskite layer (e.g., 4000 rpm for 30s).

-

Anneal the HTL film at a moderate temperature (e.g., 70-100 °C for 10 minutes).

-

-

Electrode Deposition:

-

Transfer the device to a thermal evaporator.

-

Deposit a gold (Au) electrode (80-100 nm) through a shadow mask.

-

-

Characterization:

-

Measure the current density-voltage (J-V) characteristics of the solar cell under simulated AM 1.5G illumination.

-

Determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

-

Visualizations

The following diagrams illustrate the molecular structure of TDAB, a typical energy level diagram for an OLED, and the workflow for device fabrication.

Caption: Molecular structure of this compound (TDAB).

Caption: Energy level diagram of a typical OLED with TDAB as the HTL.

Caption: General experimental workflow for OLED and PSC fabrication.

Conclusion

This compound is a versatile and high-performance hole transport material with significant potential in the field of organic electronics. Its favorable electronic and physical properties, combined with its amorphous nature, contribute to the fabrication of efficient and stable OLEDs and perovskite solar cells. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to explore and utilize TDAB in their device engineering endeavors. Further optimization of device architectures and material processing is expected to unlock even greater performance from this promising starburst molecule.

References

- 1. This compound 97 126717-23-5 [sigmaaldrich.com]

- 2. 1,3,5-Tris[4-(diphenylamino)phenyl]benzene and its methyl-substituted derivatives as a novel class of amorphous molecular materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. 1,3,5-Tris[4-(diphenylamino)phenyl]benzene | 147951-36-8 | TCI AMERICA [tcichemicals.com]

Application Notes and Protocols for 1,3,5-Tris(diphenylamino)benzene in OLEDs

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tris(diphenylamino)benzene (TDAB) is a star-shaped organic molecule that has garnered significant interest in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). Its unique molecular architecture, featuring a central benzene core with three diphenylamino arms, imparts favorable electronic and morphological properties. TDAB is primarily utilized as a hole transport material (HTM) and an electron-blocking material in OLED devices, attributed to its high hole mobility and suitable energy levels. This document provides detailed application notes and experimental protocols for the synthesis of TDAB and its integration into OLED devices.

Physicochemical Properties and Performance Data

The efficacy of TDAB in OLEDs is directly related to its intrinsic physical and electronic properties. While detailed experimental data for TDAB is somewhat limited in publicly available literature, data for the closely related and more extensively studied derivative, 1,3,5-tris[4-(diphenylamino)phenyl]benzene (TDAPB), provides valuable insights into the expected performance characteristics.

| Property | Value (TDAB) | Value (TDAPB) | Significance in OLEDs |

| Molecular Formula | C₄₂H₃₃N₃ | C₆₀H₄₅N₃ | Defines the fundamental structure and molecular weight. |

| Molecular Weight | 579.73 g/mol | 808.02 g/mol | Influences sublimation temperature and deposition rates. |

| Melting Point (Tm) | 252-256 °C | >300 °C | High thermal stability is crucial for device longevity. |

| Glass Transition Temperature (Tg) | Instantly crystallizes[1] | >100 °C[2][3] | A high Tg indicates good morphological stability of the thin film, preventing crystallization and device failure. The tendency of TDAB to crystallize might require specific deposition conditions to form a stable amorphous film. |

| Highest Occupied Molecular Orbital (HOMO) | Not specified | -4.9 to -5.2 eV[4] | Determines the energy barrier for hole injection from the anode. A good alignment with the work function of the anode (e.g., ITO) is essential for efficient charge injection. |

| Lowest Unoccupied Molecular Orbital (LUMO) | Not specified | -1.8 to -2.1 eV[4] | The large energy gap between HOMO and LUMO contributes to its function as an electron-blocking layer, confining electrons to the emissive layer and enhancing recombination efficiency. |

| Hole Mobility (μh) | High | 1.6 x 10⁻⁵ cm²/V·s[3] | A high hole mobility ensures efficient transport of holes from the anode to the emissive layer, leading to lower operating voltages and higher device efficiency. |

Experimental Protocols

Synthesis of this compound (TDAB) via Ullmann Condensation

The synthesis of TDAB is typically achieved through a copper-catalyzed Ullmann condensation reaction between 1,3,5-triiodobenzene and diphenylamine.[5] This method allows for the formation of the crucial carbon-nitrogen bonds.

Materials:

-

1,3,5-Triiodobenzene

-

Diphenylamine

-

Copper powder (activated)

-

Potassium carbonate (K₂CO₃)

-

1,2-Dichlorobenzene (solvent)

-

Nitrobenzene (solvent)

-

Toluene

-

Ethanol

-

Hydrochloric acid (HCl)

-

Argon or Nitrogen gas (for inert atmosphere)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup (silica gel)

-

Recrystallization apparatus

Protocol:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an inert gas inlet, combine 1,3,5-triiodobenzene (1 equivalent), diphenylamine (3.3 equivalents), activated copper powder (3 equivalents), and potassium carbonate (3 equivalents).

-

Solvent Addition: Add a mixture of 1,2-dichlorobenzene and nitrobenzene as the solvent.

-

Inert Atmosphere: Purge the flask with argon or nitrogen for 15-20 minutes to create an inert atmosphere.

-

Reaction: Heat the reaction mixture to reflux (approximately 180-190 °C) with vigorous stirring. Maintain the reflux for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the copper catalyst and inorganic salts.

-

Extraction: Wash the filtrate with a dilute HCl solution to remove excess diphenylamine, followed by washing with water until the aqueous layer is neutral.

-

Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a toluene-hexane mixture as the eluent.

-

Recrystallization: Further purify the product by recrystallization from a toluene/ethanol mixture to obtain pure this compound as a crystalline solid.

Caption: Synthesis workflow for this compound.

Fabrication of a Multilayer OLED Device Using TDAB as the Hole Transport Layer

This protocol describes the fabrication of a standard multilayer OLED device by thermal evaporation in a high-vacuum environment.

Device Structure: ITO / TDAB (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / LiF (EIL) / Al (Cathode)

Materials:

-

Indium Tin Oxide (ITO)-coated glass substrates

-

This compound (TDAB) for the Hole Transport Layer (HTL)

-

Emissive material (e.g., Tris(8-hydroxyquinolinato)aluminum (Alq₃) for green emission, or a host-dopant system for other colors)

-

Electron Transport Material (ETM) (e.g., Alq₃ or 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi))

-

Lithium Fluoride (LiF) for the Electron Injection Layer (EIL)

-

High-purity Aluminum (Al) for the cathode

Equipment:

-

Substrate cleaning station (ultrasonic bath, DI water source, nitrogen gun)

-

UV-Ozone cleaner

-

High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr) with multiple sources

-

Quartz crystal microbalance (QCM) for thickness monitoring

-

Substrate holder with shadow masks for patterning

-

Glovebox with an inert atmosphere (N₂)

Protocol:

-

Substrate Cleaning:

-

Sequentially sonicate the ITO-coated glass substrates in deionized water with detergent (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.

-

Rinse thoroughly with deionized water between each sonication step.

-

Dry the substrates with a stream of high-purity nitrogen gas.

-

Treat the cleaned substrates with UV-Ozone for 10-15 minutes immediately before loading into the evaporation chamber to improve the ITO work function and remove any remaining organic residues.

-

-

Layer Deposition (Thermal Evaporation):

-

Transfer the cleaned ITO substrates into the high-vacuum thermal evaporation chamber.

-

Hole Transport Layer (HTL): Evaporate TDAB onto the ITO substrate at a deposition rate of 1-2 Å/s to a thickness of 30-50 nm.

-

Emissive Layer (EML): Evaporate the chosen emissive material(s) onto the TDAB layer. For a simple green OLED, a 40-60 nm layer of Alq₃ can be deposited at a rate of 1-2 Å/s. For other colors, co-evaporation of a host material and a dopant is required.

-

Electron Transport Layer (ETL): Deposit the ETL material (e.g., Alq₃ or TPBi) onto the EML to a thickness of 20-40 nm at a rate of 1-2 Å/s.

-

Electron Injection Layer (EIL): Deposit a thin layer of LiF (0.5-1 nm) at a low deposition rate (e.g., 0.1-0.2 Å/s).

-

Cathode: Deposit a 100-150 nm thick layer of Aluminum (Al) at a higher deposition rate (e.g., 5-10 Å/s) through a shadow mask to define the cathode area.

-

-

Encapsulation:

-

Immediately transfer the fabricated device to a nitrogen-filled glovebox to prevent degradation from atmospheric moisture and oxygen.

-

Encapsulate the device using a UV-curable epoxy and a glass coverslip.

-

Caption: OLED fabrication workflow using TDAB as the hole transport layer.

Signaling Pathway and Device Physics

In an OLED, the fundamental process involves the injection of charge carriers (holes and electrons) from the electrodes, their transport through the organic layers, and their subsequent recombination in the emissive layer to generate light.

-

Hole Injection and Transport: When a forward bias is applied, holes are injected from the high work function anode (ITO) into the HOMO of the TDAB (HTL). The high hole mobility of TDAB facilitates the efficient transport of these holes towards the emissive layer.

-

Electron Injection and Transport: Simultaneously, electrons are injected from the low work function cathode (Al/LiF) into the LUMO of the ETL. These electrons are then transported to the emissive layer.

-

Electron Blocking: The relatively high LUMO level of TDAB creates an energy barrier for electrons, effectively blocking them from passing through to the anode. This confinement of electrons within the emissive layer increases the probability of hole-electron recombination.

-

Recombination and Light Emission: Holes and electrons meet and recombine within the emissive layer, forming excitons (excited states). The radiative decay of these excitons results in the emission of light, with the color determined by the energy gap of the emissive material.

Caption: Charge transport and recombination in a TDAB-based OLED.

Conclusion

This compound is a promising hole transport and electron-blocking material for the fabrication of efficient and stable OLED devices. Its star-shaped molecular structure contributes to its desirable electronic properties and potential for good morphological stability. The provided protocols for synthesis and device fabrication offer a foundational framework for researchers to explore the applications of TDAB in next-generation organic electronics. Further optimization of the device architecture and material layer thicknesses can lead to enhanced performance and novel applications.

References

- 1. academic.oup.com [academic.oup.com]

- 2. 1,3,5-Tris[4-(diphenylamino)phenyl]benzene and its methyl-substituted derivatives as a novel class of amorphous molecular materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 1,3,5-Tris[4-(diphenylamino)phenyl]benzene and its methyl-substituted derivatives as a novel class of amorphous molecular materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 1,3,5-Tris[4-(diphenylamino)phenyl]benzene | CAS 147951-36-8 [benchchem.com]

- 5. Synthesis of 1,3,5-tris[4-(diarylamino)phenyl]benzene and 1,3,5-tris(diarylamino)benzene derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for 1,3,5-Tris(diphenylamino)benzene in Perovskite Solar Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1,3,5-Tris(diphenylamino)benzene (TDPAB) as a hole transport material (HTM) in perovskite solar cells (PSCs). TDPAB and its derivatives are promising candidates for enhancing the efficiency and stability of PSCs due to their excellent hole mobility and suitable energy levels.

Introduction to this compound (TDPAB)